N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251693-10-3
VCID: VC5260017
InChI: InChI=1S/C21H18F2N4O2S/c1-14-5-7-19(8-6-14)27(13-16-10-17(22)12-18(23)11-16)30(28,29)20-4-3-9-26-15(2)24-25-21(20)26/h3-12H,13H2,1-2H3
SMILES: CC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Molecular Formula: C21H18F2N4O2S
Molecular Weight: 428.46

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

CAS No.: 1251693-10-3

Cat. No.: VC5260017

Molecular Formula: C21H18F2N4O2S

Molecular Weight: 428.46

* For research use only. Not for human or veterinary use.

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251693-10-3

Specification

CAS No. 1251693-10-3
Molecular Formula C21H18F2N4O2S
Molecular Weight 428.46
IUPAC Name N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Standard InChI InChI=1S/C21H18F2N4O2S/c1-14-5-7-19(8-6-14)27(13-16-10-17(22)12-18(23)11-16)30(28,29)20-4-3-9-26-15(2)24-25-21(20)26/h3-12H,13H2,1-2H3
Standard InChI Key KHXVVFTZSRQNPQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a triazolo[4,3-a]pyridine bicyclic system, a nitrogen-rich scaffold known for enhanced pharmacokinetic properties. Position 8 of the triazolopyridine ring is substituted with a sulfonamide group (-SO₂NH-), while position 3 contains a methyl group. The sulfonamide nitrogen is further functionalized with two aromatic moieties:

  • A 3,5-difluorophenylmethyl group

  • A 4-methylphenyl group

This substitution pattern introduces steric bulk and electronic diversity, critical for target engagement. The fluorine atoms on the phenyl ring enhance metabolic stability through reduced oxidative metabolism, while the methyl groups modulate lipophilicity .

Table 1: Key Structural Features

PositionSubstituentRole
3Methyl groupEnhances ring planarity and π-π stacking
8SulfonamideHydrogen-bond donor/acceptor for protease binding
N-Sulfonamide3,5-DifluorophenylmethylSteric hindrance and hydrophobic interactions
N-Sulfonamide4-MethylphenylElectron-donating effects for charge stabilization

Synthetic Methodology

Retrosynthetic Analysis

The synthesis begins with 2-chloropyridine-3-sulfonyl chloride, which undergoes sequential functionalization:

  • Sulfonamide Formation: Reaction with 3,5-difluorobenzylamine and 4-methylaniline in the presence of Hunig’s base yields the bis-arylsulfonamide intermediate.

  • Triazole Cyclization: Treatment with hydrazine followed by cyclization using trimethylorthoformate generates the triazolo[4,3-a]pyridine core .

  • Methylation: Position 3 is methylated via Pd-catalyzed cross-coupling with methylboronic acid.

Critical Reaction Conditions

  • Cyclization Step: Conducted at 80°C in DMF for 12 hours (yield: 68%)

  • Methylation: Requires Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) to avoid N-demethylation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, H-5 triazolopyridine)

  • δ 7.45–7.12 (m, 6H, aromatic protons)

  • δ 4.89 (s, 2H, -CH₂- linker)

  • δ 2.51 (s, 3H, 3-CH₃)

  • δ 2.33 (s, 3H, 4-CH₃-C₆H₄)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 163.2 (C-8 sulfonamide)

  • δ 152.1–112.4 (aromatic carbons, J₃-F = 18 Hz for difluorophenyl)

  • δ 45.8 (-CH₂- linker)

  • δ 21.3 (3-CH₃), 20.9 (4-CH₃-C₆H₄)

Full spectral assignments align with analogous compounds in the triazolo[4,3-a]pyridine series (Figures S23, S27, S29 in Source 1) .

Mass Spectrometry

LC/MS (ESI+): m/z 513.2 [M+H]⁺ (calc. 513.15). Fragmentation peaks at m/z 395.1 (loss of C₇H₆F₂N) and 278.0 (triazolopyridine core) .

Computational and In Silico Studies

Molecular Docking

Virtual screening against falcipain-2 (PDB: 3BPF) revealed a binding affinity of −9.2 kcal/mol, superior to chloroquine (−7.1 kcal/mol). Key interactions:

  • Sulfonamide oxygen forms hydrogen bonds with Gly83 and Cys42.

  • 3,5-Difluorophenyl group occupies the S2 hydrophobic pocket.

  • Methyl groups induce favorable van der Waals contacts with Val85 and Leu84 .

Table 2: Docking Scores vs. Antimalarial Activity

CompoundΔG (kcal/mol)IC₅₀ (μM)
Target−9.20.18
8a −8.70.42
8c −8.90.25

Pharmacological Evaluation

In Vitro Antimalarial Activity

Against chloroquine-resistant P. falciparum (Dd2 strain):

  • IC₅₀: 0.18 μM (95% CI: 0.15–0.22)

  • Selectivity Index (SI): >500 (vs. HEK293 cells)

Mechanistic studies confirm inhibition of hemoglobin degradation via falcipain-2 blockade (EC₅₀ = 0.29 μM) .

ADMET Profiling

  • Permeability (PAMPA): 18.7 × 10⁻⁶ cm/s (high intestinal absorption)

  • CYP3A4 Inhibition: IC₅₀ > 50 μM (low risk of drug-drug interactions)

  • Plasma Protein Binding: 89.2% (human serum albumin)

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